molecular formula C8H6IN3O B15359844 5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine

5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B15359844
M. Wt: 287.06 g/mol
InChI Key: WZXDJNDASMZUBL-UHFFFAOYSA-N
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Description

5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine is a chemical compound characterized by its iodophenyl group attached to an oxadiazol-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 3-iodoaniline with carbon disulfide and hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazide, which upon cyclization forms the oxadiazole ring.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction parameters. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

  • Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or hydrazines.

  • Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Iodophenol derivatives, such as 3-iodophenol.

  • Reduction: Amines or hydrazines.

  • Substitution: Alkyl or aryl-substituted derivatives of the iodophenyl group.

Scientific Research Applications

5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological assays to study enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

  • Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

5-(3-Iodophenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific structural features and reactivity. Similar compounds include:

  • 3-Iodophenol: Similar iodophenyl group but lacks the oxadiazole ring.

  • INT (iodonitrotetrazolium): Contains an iodophenyl group and a tetrazolium ring, used in redox assays.

  • 3,3',3'-Triiodo-5'- (3-iodophenyl)-1,1'3',1'-terphenyl: Contains multiple iodophenyl groups and a terphenyl structure.

These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C8H6IN3O

Molecular Weight

287.06 g/mol

IUPAC Name

5-(3-iodophenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C8H6IN3O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)

InChI Key

WZXDJNDASMZUBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NN=C(O2)N

Origin of Product

United States

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